molecular formula C20H17N3O2S B2930853 1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1260701-39-0

1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No.: B2930853
CAS No.: 1260701-39-0
M. Wt: 363.44
InChI Key: KDCLZVWHYKIINX-UHFFFAOYSA-N
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Description

1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic organic compound characterized by a complex fused ring system, including quinolone and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multiple steps:

  • Formation of the Quinolin-4(1H)-one Core: This begins with a condensation reaction involving an appropriate aniline derivative and ethyl acetoacetate, under acidic conditions to form the quinolin-4(1H)-one scaffold.

  • Introduction of the 1,2,4-Oxadiazole Ring: The next step involves the reaction of the quinolin-4(1H)-one intermediate with a carboxylic acid derivative (such as an acyl chloride) and an amidoxime, under dehydrating conditions to yield the 1,2,4-oxadiazole ring.

  • Addition of the Methylthio Phenyl Group: The methylthio group is typically introduced via a nucleophilic substitution reaction with a suitable thiol reagent, and subsequent coupling with the oxadiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic pathways but would be optimized for scalability and efficiency. This includes:

  • Selection of Cost-effective Reagents: Utilizing readily available and inexpensive starting materials.

  • Optimization of Reaction Conditions: Enhancing reaction yields and reducing waste through fine-tuning of temperature, pressure, and catalysts.

  • Continuous Flow Synthesis: Implementing continuous flow reactors to improve reaction kinetics and scalability.

Chemical Reactions Analysis

Types of Reactions it Undergoes

1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo a variety of chemical reactions, including:

  • Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: The quinolone moiety can be reduced to tetrahydroquinolone using reducing agents such as sodium borohydride.

  • Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: Sodium borohydride, lithium aluminium hydride.

  • Substitution: Halogenating agents, nitrating agents.

Major Products Formed

  • Oxidation: Formation of sulfoxides and sulfones from the methylthio group.

  • Reduction: Tetrahydroquinolone derivatives.

  • Substitution: Variously functionalized aromatic rings depending on the substituents used.

Scientific Research Applications

Chemistry

1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one serves as a versatile intermediate in organic synthesis

Biology

In biological research, this compound may be used as a probe to study enzyme activities or to develop assays for biological pathways involving oxidation or reduction reactions.

Medicine

This compound holds promise in medicinal chemistry due to its potential pharmacological properties. Its structure suggests possible activities as an antimicrobial or anticancer agent, warranting further investigation.

Industry

In the industrial context, this compound can be utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The exact mechanism of action of 1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one would depend on its specific application. Generally, its biological activity could be attributed to:

  • Interaction with Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting or modulating their activity.

  • Pathway Modulation: Affecting biochemical pathways through oxidative or reductive transformations, impacting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-(3-(4-(methylsulfinyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

  • 1-ethyl-3-(3-(4-(methylsulfonyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

  • 1-ethyl-3-(3-(4-(thiophenyl)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Uniqueness

1-ethyl-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one distinguishes itself through the specific arrangement of its functional groups, which confer unique reactivity patterns and biological activities Unlike its sulfinyl or sulfonyl analogs, the methylthio group maintains distinct electronic and steric properties, affecting its interaction with biological targets and its behavior in chemical reactions

Properties

IUPAC Name

1-ethyl-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-3-23-12-16(18(24)15-6-4-5-7-17(15)23)20-21-19(22-25-20)13-8-10-14(26-2)11-9-13/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCLZVWHYKIINX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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